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molecular formula C10H16O2 B8815108 3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 474-10-2

3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B8815108
M. Wt: 168.23 g/mol
InChI Key: KJKODDSNIDHCKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04288349

Procedure details

3.3-Dimethylbicyclo-[2.2.1]-heptane-2-carboxylic acid, further to be called camphenic acid, has been described in Bull. Soc. Chim. France 1972 (no. 12) pages 4770-4777, as an intermediate in the synthesis of the corresponding alcohol. Further the synthesis of this compound has been described in Monatshefte fur Chemie 107, page 945 (1976), wherein is stated that it is an important starting material for the preparation of e.g. bicyclic fragrances. In Nippon Kagaku Zasshi 85, pages 593-597 (1964) it is stated that e.g. camphenic acid can be obtained by oxidation of camphene by peracids; see Chem. Abstr. 62, 11858c (1965).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bicyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[CH:7]2[CH2:8][CH:4]([CH2:5][CH2:6]2)[CH:3]1[C:9](O)=O.C12(C(O)=O)CC(CC1)C(=C)C2(C)C>>[CH:7]12[CH2:8][CH:4]([CH2:5][CH2:6]1)[C:3](=[CH2:9])[C:2]2([CH3:12])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(C2CCC1C2)C(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(C(C)(C)C(=C)C(CC1)C2)C(=O)O
Step Three
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
bicyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(C(C)(C)C(=C)C(CC1)C2)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Further the synthesis of this compound

Outcomes

Product
Name
Type
product
Smiles
C12C(C)(C)C(=C)C(CC1)C2
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04288349

Procedure details

3.3-Dimethylbicyclo-[2.2.1]-heptane-2-carboxylic acid, further to be called camphenic acid, has been described in Bull. Soc. Chim. France 1972 (no. 12) pages 4770-4777, as an intermediate in the synthesis of the corresponding alcohol. Further the synthesis of this compound has been described in Monatshefte fur Chemie 107, page 945 (1976), wherein is stated that it is an important starting material for the preparation of e.g. bicyclic fragrances. In Nippon Kagaku Zasshi 85, pages 593-597 (1964) it is stated that e.g. camphenic acid can be obtained by oxidation of camphene by peracids; see Chem. Abstr. 62, 11858c (1965).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bicyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[CH:7]2[CH2:8][CH:4]([CH2:5][CH2:6]2)[CH:3]1[C:9](O)=O.C12(C(O)=O)CC(CC1)C(=C)C2(C)C>>[CH:7]12[CH2:8][CH:4]([CH2:5][CH2:6]1)[C:3](=[CH2:9])[C:2]2([CH3:12])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(C2CCC1C2)C(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(C(C)(C)C(=C)C(CC1)C2)C(=O)O
Step Three
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
bicyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(C(C)(C)C(=C)C(CC1)C2)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Further the synthesis of this compound

Outcomes

Product
Name
Type
product
Smiles
C12C(C)(C)C(=C)C(CC1)C2
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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